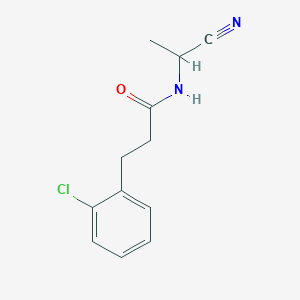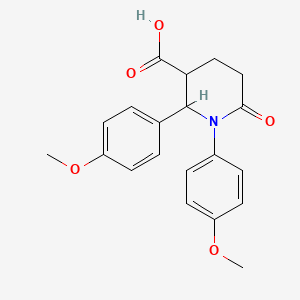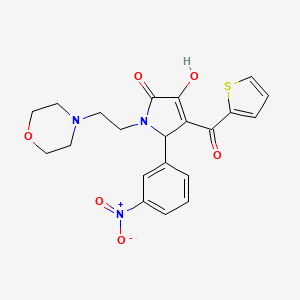
3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Reduction of Pyrroles
Kimbaris and Varvounis (2000) demonstrated a synthesis method involving the reduction of pyrroles, a category to which our compound of interest belongs. This method provides insights into the chemical behavior of similar compounds under reductive conditions (Kimbaris & Varvounis, 2000).
Catalyst-Free Synthesis
Niknam and Mojikhalifeh (2014) developed a method for synthesizing similar pyrrol-2(5H)-ones without the need for a catalyst, highlighting an eco-friendly approach that could be applicable to our compound (Niknam & Mojikhalifeh, 2014).
Polymer Synthesis
Variş et al. (2006) researched the synthesis of polymers from monomers related to our compound, revealing its potential in creating new materials with unique electrochromic properties (Variş et al., 2006).
Potential Biological and Pharmaceutical Applications
Synthesis of Biologically Active Compounds
Wang et al. (2016) highlighted the significance of compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a structurally related compound, as intermediates in the synthesis of various biologically active molecules, emphasizing the potential biomedical applications of our compound (Wang et al., 2016).
Anticancer Evaluation
Joksimović et al. (2019) synthesized and evaluated 3-hydroxy-3-pyrrolin-2-ones, structurally similar to our compound, for their cytotoxic effects on cancer cell lines. This study suggests the potential of our compound in cancer research and therapy (Joksimović et al., 2019).
Insecticidal Properties
Bakhite et al. (2014) synthesized pyridine derivatives (similar to our compound) and evaluated their toxicity against aphids, indicating the potential of such compounds in developing new insecticides (Bakhite et al., 2014).
properties
IUPAC Name |
4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-19(16-5-2-12-31-16)17-18(14-3-1-4-15(13-14)24(28)29)23(21(27)20(17)26)7-6-22-8-10-30-11-9-22/h1-5,12-13,18,26H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUJIWSPQTMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(2-morpholinoethyl)-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2467086.png)
![5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2467088.png)
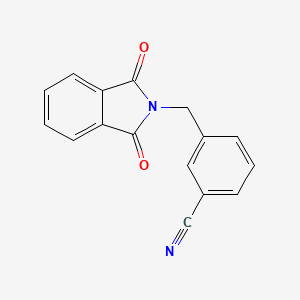
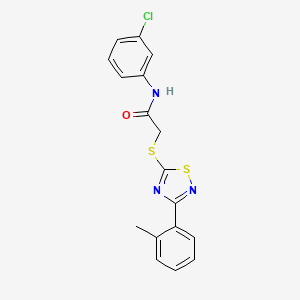
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2467094.png)

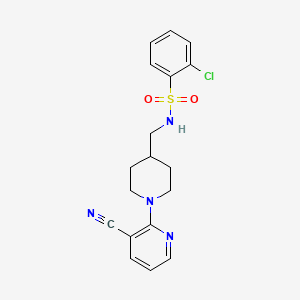
![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)
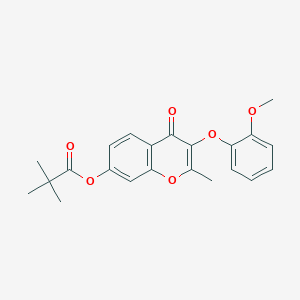
![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)
